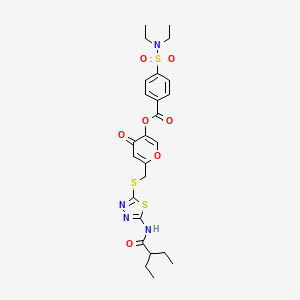![molecular formula C17H14N4O2 B2706593 2-(benzo[d]isoxazol-3-yl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide CAS No. 1396808-03-9](/img/structure/B2706593.png)
2-(benzo[d]isoxazol-3-yl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a small molecule with the molecular formula C17H14N4O2 and a molecular weight of 306.325. It is associated with a class of compounds known as phenylpyrazoles . It has been studied as a potential BRD4 bromodomain inhibitor, which could be significant in the treatment of cancer and inflammation .
Synthesis Analysis
The synthesis of this compound involves the structure-based design, synthesis, and evaluation of a new class of small-molecule BRD4 bromodomain inhibitors bearing a benzo[d]isoxazol scaffold . The SARs focused on exploration of the 2′ or 3′ position to afford novel inhibitors that may avoid potential metabolically unstable site .Molecular Structure Analysis
The molecular structure of this compound includes a benzo[d]isoxazol scaffold and a pyrazolo[1,5-a]pyridin moiety . Isoxazole is a five-membered heterocycle with one oxygen atom and one nitrogen atom at adjacent positions .Scientific Research Applications
Corrosion Inhibition
Corrosion inhibition properties have been investigated through the synthesis of acetamide derivatives, highlighting their potential in protecting materials against corrosive environments. In one study, various acetamide derivatives demonstrated significant inhibition efficiencies in acidic and oil medium conditions, suggesting their application in corrosion prevention technologies (Yıldırım & Cetin, 2008).
Antimicrobial and Antitumor Activity
A range of studies have explored the antimicrobial and antitumor potential of acetamide derivatives. Novel compounds have shown promising results against specific bacteria and fungi, presenting a foundation for the development of new antimicrobial agents. Furthermore, some derivatives exhibited antitumor activity, indicating their potential in cancer research (Gouda et al., 2010), (Hamama et al., 2013).
Antioxidant Properties
Compounds incorporating the acetamide moiety have been evaluated for their antioxidant capabilities. Studies involving novel coordination complexes with pyrazole-acetamide derivatives have highlighted their significant antioxidant activity, supporting their potential application in combating oxidative stress-related diseases (Chkirate et al., 2019).
Material Science and Molecular Engineering
In material science and molecular engineering, acetamide derivatives have been utilized to synthesize novel compounds with potential applications in designing materials with specific functional properties. These include the development of novel pyridone, pyrazolo, and pyrimidine derivatives, demonstrating the versatility of acetamide-based compounds in creating materials for various scientific and technological applications (Dawood et al., 2008).
Mechanism of Action
properties
IUPAC Name |
2-(1,2-benzoxazol-3-yl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O2/c22-17(9-14-13-5-1-2-7-16(13)23-20-14)18-10-12-11-19-21-8-4-3-6-15(12)21/h1-8,11H,9-10H2,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQDFVNHZQWCTHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NO2)CC(=O)NCC3=C4C=CC=CN4N=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)morpholine-4-carboxamide](/img/structure/B2706510.png)
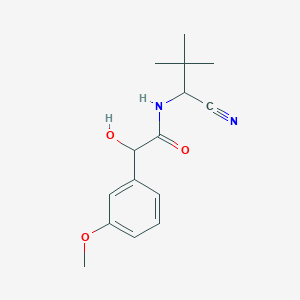
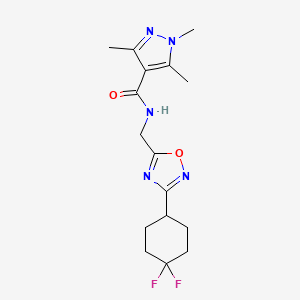
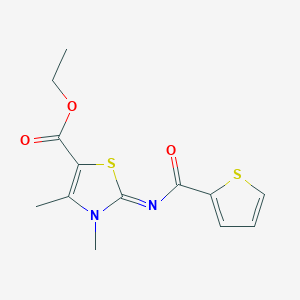
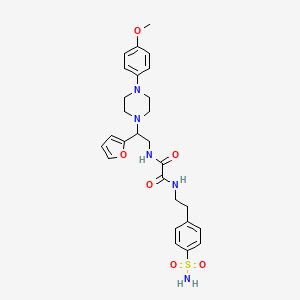
![5-Chloro-1-methylpyrazolo[4,3-b]pyridine-6-carbonitrile](/img/structure/B2706516.png)


![2-[3-(4-ethoxybenzoyl)-6-methoxy-4-oxoquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2706524.png)
![benzyl N-[(4,5-dihydro-1H-imidazol-2-yl)methyl]carbamate](/img/structure/B2706526.png)
![1-(2,4-Dichlorophenyl)-3-[3-(1-imidazolyl)propyl]urea](/img/structure/B2706527.png)
![methyl 5-(2-methoxy-2-oxoethyl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2706528.png)
![8-((3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B2706531.png)
